Cas no 90-43-7 (o-Hydroxybiphenyl)

O-phenylphenol (OPP), also known as 2-hydroxybiphenyl or 2-phenylphenol, is a white or light yellow or light red powder \ flake or block with a weak phenolic taste. Its melting point is 55.5~57.5 ℃, boiling point is 283 ~ 286 ℃ (0.1MPa), relative density is 1.213 (20 ℃), flash point is 123.9 ℃. It is slightly soluble in water, and easily soluble in organic solvents such as methanol \ acetone \ benzene \ xylene \ trichloroethylene \ dichlorobenzene. The sodium salt of o-phenylphenol is referred to as SOPP, It is white flakes or lumps or light red powder, very soluble in water< Br > on October 27, 2017, the list of carcinogens released by the international agency for research on cancer of the World Health Organization was preliminarily sorted out for reference, and o-phenylphenol was included in the list of three types of carcinogens< Br>
o-Hydroxybiphenyl structure
o-Hydroxybiphenyl structure
o-Hydroxybiphenyl
90-43-7
C12H10O
170.207203388214
MFCD00002208
34563
7017

o-Hydroxybiphenyl Properties

Names and Identifiers

    • 2-Phenylphenol
    • Biphenyl-2-ol~2-Hydroxybiphenyl
    • 2-Hydroxybiphenyl
    • 2-Biphenylol
    • O-HYDROXIDIPHENYL
    • 1,1'-Biphenyl-2-ol
    • orthohydroxydipbenyl
    • Orthoxenol
    • o-Xonal
    • Biphenylol
    • Dowicide 1
    • Hydroxdiphenyl
    • Hydroxy-2-phenylbenzene
    • Hydroxybiphenyl
    • OPP
    • Phenylphenol
    • Preventol O extra
    • Remol TRF
    • Torsite
    • Tumescal OPE
    • Xenol
    • BIPHENYL-2-OL
    • BIPHENYLOL-2
    • HYDROXY-(2-PHENYL)BENZENE
    • FEMA 3959
    • DOWICIDE 1(R)
    • 2-DIPHENYLOL
    • 2-HYDROXYDIPHENYL
    • Ortho Phenylphenol
    • o-Hydroxydiphenyl
    • o-Phenylphenol
    • [1,1’-biphenyl]-2-ol
    • [1,1'-biphenyl]-2-ol
    • 1-hydroxy-2-phenyl-benzene
    • 2-HYDR
    • 2-phenyl-phenol
    • Dowcide 1
    • Nectryl
    • o-hydroxybiphenyl
    • o-Phenylphenol100µg
    • ortho-phenyl-phenol
    • Ortho-Phenylphenol
    • ORTHO-PHENYLPHENOL,SODIUMSALT
    • o-Xenol
    • AKOS BAR-1742
    • 2-Biphenylol (8CI)
    • 2-Hydroxy-1,1′-biphenyl
    • Anthrapole 73
    • Britewood S
    • Decco OPP 20
    • Invalon OP
    • NSC 1548
    • o-Biphenylol
    • o-Diphenylol
    • O-PP
    • Preventol 3041
    • Tetrosin OE
    • Tetrosin OE-N
    • all-trans-octaprenyl pyrophosphate
    • all-trans-Octaprenyl diphosphate
    • octaprenyl diphosphate
    • Farnesylfarnesylgeraniol
    • (2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-OCTAMETHYLDOTRIACONTA-2,6,10,14,18,22,26,30-OCTAENYL TRIHYDROGEN DIPHOSPHATE
    • +Expand
    • MFCD00002208
    • LLEMOWNGBBNAJR-UHFFFAOYSA-N
    • 1S/C12H10O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H
    • OC1C(C2C=CC=CC=2)=CC=CC=1
    • 606907

Computed Properties

  • 170.07300
  • 1
  • 1
  • 1
  • 170.073
  • 13
  • 149
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0
  • 20.2A^2

Experimental Properties

  • 3.05920
  • 20.23000
  • 7304
  • 1.6188 (estimate)
  • 0.7 g/L (20 ºC)
  • 282 °C(lit.)
  • 57-59 °C (lit.)
  • 7 mmHg ( 140 °C)
  • Fahrenheit: 255.2 ° f
    Celsius: 124 ° c
  • 3959 | 2-PHENYLPHENOL
  • Soluble in ethanol, acetone, benzene,sodium hydroxide, chloroform, acetonitrile, toluene, hexane, ligroin, ethyl ether, pyridine, ethylene glycol, isopropanol, glycol ethers and polyglycols.
  • The precipitates from petroleum ether are white to light yellow or light pink needle shaped crystals or crystalline powders, with an odor similar to phenol
  • 7 (0.1g/l, H2O, 20℃)
  • Stable. Combustible. Incompatible with strong oxidizing agents, halogens.
  • Insoluble in water, soluble in ethanol \ acetone \ isopropanol \ ether \ benzene and alkali solutions
  • Hygroscopic
  • 10.01(at 25℃)
  • 1.213

o-Hydroxybiphenyl Security Information

  • GHS07 GHS07 GHS09 GHS09
  • DV5775000
  • 2
  • 9
  • S22-S61
  • III
  • R36/37/38; R50
  • Xi Xi N N
  • UN 3077 9/PG 3
  • H315,H319,H335,H400
  • P261,P273,P305+P351+P338
  • warning
  • Store at room temperature
  • III
  • 36/37/38-50
  • Warning
  • Yes
  • LD50 orally in rats: 2.48 g/kg (Hodge)
  • 1.4-9.5%(V)
  • 9

o-Hydroxybiphenyl Customs Data

  • 2907199011
  • China Customs Code:

    2907199011

    Overview:

    2907199011. O-phenylphenol and its salts. VAT:17.0%. Tax refund rate:0.0%. Regulatory conditions:S(Import and Export Pesticide Registration Certificate). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199011. xylenols and their salts. VAT:17.0%. Tax rebate rate:0.0%. Supervision conditions:S(import or export registration certificate for pesticides). MFN tariff:5.5%. General tariff:30.0%

o-Hydroxybiphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chloranil Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: 1,4-Dioxane ;  18 h, 100 °C
Reference
A New Route to Phenols: Palladium-Catalyzed Cyclization and Oxidation of γ,δ-Unsaturated Ketones
Samadi, Sadaf; Orellana, Arturo, ChemCatChem, 2016, 8(15), 2472-2475

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ;  20 min, 120 °C
Reference
Direct C-F Bond Formation Using Photoredox Catalysis
Rueda-Becerril, Montserrat; Mahe, Olivier; Drouin, Myriam; Majewski, Marek B.; West, Julian G.; et al, Journal of the American Chemical Society, 2014, 136(6), 2637-2641

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  16 h, 0 °C → 25 °C
Reference
10-Hydroxy-10,9-boroxarophenanthrenes: Versatile Synthetic Intermediates to 3,4-Benzocoumarins and Triaryls
Zhou, Q. Jean; Worm, Karin; Dolle, Roland E., Journal of Organic Chemistry, 2004, 69(15), 5147-5149

Synthetic Circuit 4

Reaction Conditions
Reference
Enzymic desulfurization of dibenzothiophene by a cell-free system of Rhodococcus erythropolis D-1
Ohshiro, Takashi; Hine, Yoshimitsu; Izumi, Yoshikazu, FEMS Microbiology Letters, 1994, 118(3), 341-4

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Potassium tert-butoxide Solvents: Decane ;  24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Reductive Cleavage of C-O Bond in Model Compounds of Lignin
Xu, Huanjun; Liu, Xinwei; Zhao, Yanfei; Wu, Cailing; Chen, Yu; et al, Chinese Journal of Chemistry, 2017, 35(6), 938-942

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 75 °C
Reference
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; Albano, Gianluigi ; Lo Presti, Marco ; Milella, Antonella ; Omenetto, Fiorenzo G. ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Ethanol ;  30 min, 60 °C
1.2 Catalysts: 2497581-15-2 Solvents: Dimethyl sulfoxide ;  1 h, 60 °C
1.3 Reagents: Ethyl acetate ,  Water
Reference
Insights into the Suzuki-Miyaura Reaction Catalyzed by Novel Pd-Carbene Complexes. Are Palladium-Tetra- carbene Entities the Key Active Species?
De Tovar, Jonathan ; Rataboul, Franck ; Djakovitch, Laurent, ChemCatChem, 2020, 12(22), 5797-5808

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylsilane ,  Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Toluene ;  reflux
Reference
Dibenzofuran
Aspin, Samuel J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-3

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  4 min, rt
Reference
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  3 min, rt
1.2 Reagents: Triethylsilane ;  48 h, 120 °C
Reference
Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers
Sergeev, Alexey G.; Hartwig, John F., Science (Washington, 2011, 332(6028), 439-443

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 5 h, 70 °C
Reference
TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines
Huang, Chunhui; Gevorgyan, Vladimir, Journal of the American Chemical Society, 2009, 131(31), 10844-10845

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  12 h, 120 °C
Reference
Transition-metal-free synthesis of 2-arylphenol via SNAr reaction of dibenzothiophene dioxide with KOH
Yadav, Mamta ; Singh Jat, Ram; Kumari, Sonu ; Vijaya Babu, Penke; Roy, Partha; et al, Tetrahedron Letters, 2023, 119,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 h, 80 °C
Reference
Homogeneous Palladium-Catalyzed Selective Reduction of 2,2'-Biphenols Using HCO2H as Hydrogen Source
Li, Ruoling; Li, Chenchen; Yang, Wen; Zhao, Wanxiang, Synthesis, 2021, 53(9), 1605-1618

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  24 h, 110 °C
Reference
Post-functionalization of dibenzothiophene to functionalized biphenyls via a photoinduced thia-Baeyer-Villiger oxidation
Ma, Xiaofeng; Liu, Yazhou; Du, Le; Zhou, Jingwei; Marko, Istvan E., Nature Communications, 2020, 11(1),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Fullerene-C70 Solvents: Chloroform ,  Toluene ;  12 h, rt
Reference
C70 Fullerene-Catalyzed Metal-Free Photocatalytic ipso-Hydroxylation of Aryl Boronic Acids: Synthesis of Phenols
Kumar, Inder; Sharma, Ritika; Kumar, Rakesh; Sharma, Upendra, Advanced Synthesis & Catalysis, 2018, 360(10), 2013-2019

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium (PEG-coated mesoporous silica-supported) Solvents: Water ;  10 h, 50 °C
Reference
A water-compatible, highly active and reusable PEG-coated mesoporous silica-supported palladium complex and its application in Suzuki coupling reactions
Yang, Qing; Ma, Shengming; Li, Jixue; Xiao, Fengshou; Xiong, Hai, Chemical Communications (Cambridge, 2006, (23), 2495-2497

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  20 min, 60 °C
Reference
Suzuki-Miyaura reaction and solvent free oxidation of benzyl alcohol by Pd/nitrogen-doped CNTs catalyst
Labulo, Ayomide H. ; Omondi, Bernard ; Nyamori, Vincent O., Journal of Materials Science, 2018, 53(23), 15817-15836

o-Hydroxybiphenyl Raw materials

o-Hydroxybiphenyl Related Literature